molecular formula C8H16O2 B11720847 3-Hydroxy-2,2-dimethylhexanal

3-Hydroxy-2,2-dimethylhexanal

Cat. No.: B11720847
M. Wt: 144.21 g/mol
InChI Key: QKXPAIQIQSTXJS-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylhexanal is an organic compound with the molecular formula C8H16O2. It belongs to the class of aldehydes, characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) and two methyl groups attached to the second carbon atom in the hexanal chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethylhexanal can be achieved through various methods. One common approach involves the reduction of acyloxazolidinones using lithium aluminum hydride (LiAlH4). This method provides high enantiomeric excess and is suitable for producing stereoselective derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of samarium diiodide (SmI2) in combination with water (H2O). This reagent promotes single-electron transfer reactions, allowing for the selective synthesis of 3-hydroxy acids from Meldrum’s acids .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylhexanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-2,2-dimethylhexanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylhexanal involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that play a role in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-aryl acrylate: Similar in structure but contains an aryl group instead of the dimethyl groups.

    3-Hydroxy-2,2-dimethylbutanal: Similar but with a shorter carbon chain.

    3-Hydroxy-2,2-dimethylpentanal: Similar but with a different carbon chain length.

Uniqueness

3-Hydroxy-2,2-dimethylhexanal is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industry .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-hydroxy-2,2-dimethylhexanal

InChI

InChI=1S/C8H16O2/c1-4-5-7(10)8(2,3)6-9/h6-7,10H,4-5H2,1-3H3

InChI Key

QKXPAIQIQSTXJS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)(C)C=O)O

Origin of Product

United States

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